Tert-butyl cyanomethylpropylcarbamate

Description

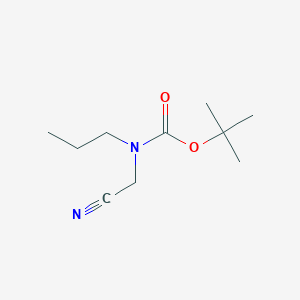

tert-Butyl cyanomethylpropylcarbamate is a synthetic carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) group attached to a nitrogen atom, which is further substituted with a cyanomethylpropyl chain. Carbamates of this class are widely utilized in medicinal chemistry as intermediates for drug synthesis, protecting groups for amines, or bioactive molecules themselves.

Properties

IUPAC Name |

tert-butyl N-(cyanomethyl)-N-propylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-5-7-12(8-6-11)9(13)14-10(2,3)4/h5,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCOXTXNPJIWCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC#N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl cyanomethylpropylcarbamate can be synthesized through a multi-step process involving the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then

Biological Activity

Tert-butyl cyanomethylpropylcarbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, a cyanomethyl group, and a carbamate functional group. The structure can be represented as follows:

This configuration contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that compounds with similar structures often exhibit anti-inflammatory and antioxidant properties. For example, studies on related compounds have shown that they can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models .

Biological Activities

-

Anti-inflammatory Activity :

- Research has demonstrated that tert-butyl derivatives can exhibit significant anti-inflammatory effects. In vitro studies using RAW264.7 cells showed that compounds with similar structures inhibited the expression of cyclooxygenase-2 (Cox-2) and TNF-α upon stimulation with lipopolysaccharides .

- In vivo studies using carrageenan-induced paw edema models indicated that certain derivatives exhibited up to 54% inhibition of inflammation compared to standard anti-inflammatory drugs like indomethacin .

- Antioxidant Properties :

- Cytotoxic Effects :

Case Study 1: Anti-inflammatory Efficacy

A study examined the anti-inflammatory effects of various tert-butyl carbamate derivatives in a rat model. The results indicated significant reductions in paw edema when treated with these compounds, suggesting their potential for therapeutic use in inflammatory conditions.

| Compound | Percentage Inhibition (%) | Time (h) |

|---|---|---|

| 4a | 54.239 | 9 |

| 4i | 39.021 | 12 |

Case Study 2: Cytotoxicity Assessment

In a comparative analysis of several tert-butyl derivatives against different cancer cell lines, it was found that modifications to the tert-butyl group could enhance or diminish cytotoxic effects. This highlights the importance of structural optimization in drug design.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The tert-butyl carbamate backbone is common across all analogs, but substituent variations significantly alter physicochemical profiles:

Key Observations:

Stability and Reactivity

- Stability: Most analogs (e.g., ) are stable under recommended storage conditions (dry, inert atmosphere). The tert-butyl group generally protects the carbamate from hydrolysis under basic conditions.

- Reactivity: Cyano groups () may participate in nucleophilic addition reactions. Ethynylphenyl substituents () could enable click chemistry applications. Phosphoryloxy groups () introduce sites for phosphorylation or hydrolysis.

Q & A

Q. What are the environmental fate implications of tert-butyl carbamate derivatives, and how can biodegradability be assessed?

- Methodological Answer: Perform OECD 301 biodegradation tests (e.g., modified Sturm test) to measure CO evolution. Analyze hydrolysis products via GC-MS and compare to ecotoxicity databases for risk assessment .

Data Contradiction Analysis

Q. How to interpret conflicting NMR data for tert-butyl carbamate derivatives across studies?

Q. Why do some tert-butyl carbamates exhibit unexpected reactivity in cross-coupling reactions?

- Methodological Answer: Investigate steric hindrance from the tert-butyl group using molecular modeling (e.g., Spartan). Test alternative coupling catalysts (e.g., Pd-XPhos) to improve efficiency .

Regulatory and Compliance Considerations

Q. What regulatory frameworks apply to tert-butyl carbamate derivatives in international research collaborations?

- Methodological Answer: Adhere to Right-to-Know laws (e.g., California Prop. 65, EU REACH) for hazard communication. Document waste disposal per EPA guidelines (e.g., incineration for halogenated derivatives) .

Specialized Applications

Q. How can tert-butyl carbamates serve as chiral auxiliaries in natural product synthesis?

Q. What role do tert-butyl carbamates play in prodrug design for CNS-targeted therapeutics?

- Methodological Answer: Leverage Boc groups to enhance blood-brain barrier penetration. Evaluate hydrolysis kinetics in simulated physiological conditions (pH 7.4, 37°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.